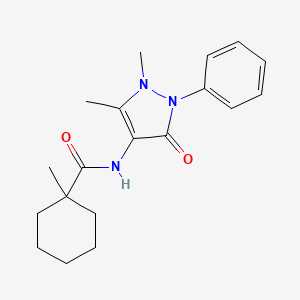
3,4-dichlorobenzyl 2-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichlorobenzyl 2-nitrobenzoate, also known as DCNB, is a chemical compound that has been used in various scientific research applications. It is a nitroaromatic compound that is often used as a substrate for enzymes such as glutathione S-transferases (GSTs) and cytochrome P450s (CYPs).
作用機序
3,4-dichlorobenzyl 2-nitrobenzoate is metabolized by GSTs and CYPs to form a reactive intermediate, which can react with glutathione or other nucleophiles. The reaction between 3,4-dichlorobenzyl 2-nitrobenzoate and glutathione is used to measure the activity of GSTs. The reaction between 3,4-dichlorobenzyl 2-nitrobenzoate and CYPs can lead to the formation of a nitrenium ion, which can react with DNA or other macromolecules. The mechanism of action of 3,4-dichlorobenzyl 2-nitrobenzoate is complex and depends on the specific enzyme and reaction conditions.
Biochemical and Physiological Effects:
3,4-dichlorobenzyl 2-nitrobenzoate has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in vitro and in vivo. 3,4-dichlorobenzyl 2-nitrobenzoate has also been shown to inhibit the activity of UGTs and SULTs. The effects of 3,4-dichlorobenzyl 2-nitrobenzoate on different enzymes and biological systems are complex and require further investigation.
実験室実験の利点と制限
3,4-dichlorobenzyl 2-nitrobenzoate has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized and purified. It can be used to measure the activity of various enzymes involved in xenobiotic metabolism. However, 3,4-dichlorobenzyl 2-nitrobenzoate also has some limitations. It can be toxic to cells and animals at high concentrations. The reaction between 3,4-dichlorobenzyl 2-nitrobenzoate and enzymes can be affected by various factors such as pH, temperature, and cofactors. The interpretation of the results obtained from 3,4-dichlorobenzyl 2-nitrobenzoate assays requires careful consideration of these factors.
将来の方向性
There are several future directions for research on 3,4-dichlorobenzyl 2-nitrobenzoate. One direction is to investigate the effects of 3,4-dichlorobenzyl 2-nitrobenzoate on other enzymes and biological systems. For example, the effects of 3,4-dichlorobenzyl 2-nitrobenzoate on the gut microbiome and the immune system are not well understood. Another direction is to develop new assays and methods for measuring the activity of GSTs and other enzymes using 3,4-dichlorobenzyl 2-nitrobenzoate. For example, fluorescent probes and biosensors can be developed based on the reaction between 3,4-dichlorobenzyl 2-nitrobenzoate and enzymes. Finally, the development of new drugs and therapies based on the mechanism of action of 3,4-dichlorobenzyl 2-nitrobenzoate is an exciting direction for future research.
Conclusion:
In conclusion, 3,4-dichlorobenzyl 2-nitrobenzoate is a well-characterized chemical compound that has been widely used in various scientific research applications. It is a substrate for enzymes such as GSTs and CYPs and can be used to measure their activity in vitro and in vivo. The mechanism of action of 3,4-dichlorobenzyl 2-nitrobenzoate is complex and requires further investigation. 3,4-dichlorobenzyl 2-nitrobenzoate has various advantages and limitations for lab experiments and has several future directions for research.
合成法
3,4-dichlorobenzyl 2-nitrobenzoate can be synthesized by the reaction between 3,4-dichlorobenzyl chloride and 2-nitrobenzoic acid in the presence of a base such as potassium carbonate. The reaction can be carried out in various solvents such as dimethylformamide, chloroform, or benzene. After the reaction, 3,4-dichlorobenzyl 2-nitrobenzoate can be purified by recrystallization or column chromatography.
科学的研究の応用
3,4-dichlorobenzyl 2-nitrobenzoate has been widely used in various scientific research applications. One of the main applications of 3,4-dichlorobenzyl 2-nitrobenzoate is as a substrate for GSTs and CYPs. These enzymes are involved in the metabolism of xenobiotics and endogenous compounds. 3,4-dichlorobenzyl 2-nitrobenzoate can be used to measure the activity of these enzymes in vitro and in vivo. 3,4-dichlorobenzyl 2-nitrobenzoate has also been used as a model substrate for other enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).
特性
IUPAC Name |
(3,4-dichlorophenyl)methyl 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c15-11-6-5-9(7-12(11)16)8-21-14(18)10-3-1-2-4-13(10)17(19)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKNPDQNJKDICY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorobenzyl 2-nitrobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-cyclopropyl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5760384.png)
![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B5760385.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5760393.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile](/img/structure/B5760397.png)

![5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5760409.png)

![N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5760430.png)

![(2-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5760438.png)

![3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5760475.png)
